molecular formula C16H23NO4S B3017694 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide CAS No. 898425-02-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide

Cat. No. B3017694
CAS RN: 898425-02-0
M. Wt: 325.42
InChI Key: DSMKUUCWOSCXSK-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide” is a chemical compound. The name suggests that it contains a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The “dioxidotetrahydro” indicates that there are two oxygen atoms attached to the sulfur atom in the ring . The “N-isobutyl-3-methoxybenzamide” part suggests that there is a benzamide group with a methoxy group at the 3-position and an isobutyl group attached to the nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, isobutylamine) with a carboxylic acid derivative (in this case, 3-methoxybenzoyl chloride) to form the benzamide group . The tetrahydrothiophene ring could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group and a tetrahydrothiophene ring. The benzamide group would likely contribute to the compound’s polarity and could participate in hydrogen bonding . The tetrahydrothiophene ring, being a five-membered ring, would likely impart some degree of strain to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzamide group and the tetrahydrothiophene ring. The benzamide group could potentially undergo hydrolysis to yield a carboxylic acid and an amine . The tetrahydrothiophene ring could potentially undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of a benzamide group could contribute to its polarity and could allow it to participate in hydrogen bonding . The tetrahydrothiophene ring could influence its shape and potentially its reactivity .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Substituted thiophenes, including our compound of interest, have demonstrated significant pharmacological activities . Researchers explore their potential as drug candidates, investigating their interactions with biological targets. The compound’s structure may influence its binding affinity, metabolic stability, and therapeutic effects. Further studies could reveal its role in treating specific diseases or conditions.

Material Science

Thiophene derivatives find extensive application in material science. Their unique electronic properties make them valuable components in organic electronic devices, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells . Researchers study their conductivity, charge transport, and stability to optimize their performance in these applications.

Coordination Chemistry

In coordination chemistry, thiophene derivatives serve as ligands for metal complexes. Their sulfur atoms can coordinate with transition metals, forming stable complexes with diverse properties . Investigating the coordination behavior of our compound could lead to novel materials or catalytic systems.

Organic Synthesis

Thiophenes act as versatile intermediates in organic synthesis. Researchers exploit their reactivity to construct complex molecules. The heterocyclization of functionalized alkynes, including S-containing precursors, provides a direct route to substituted thiophenes . Our compound’s regioselective synthesis from acyclic precursors exemplifies this approach.

Nanotechnology

Nanocrystals, including those based on thiophene derivatives, play a role in nanotechnology. Researchers investigate their synthesis, properties, and applications. While our compound’s specific nanotechnological applications require further exploration, its structural features could make it relevant in nanoscale devices or sensors .

Future Directions

Further studies could be conducted to synthesize this compound and study its properties in more detail. Its potential biological activity could also be investigated .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-12(2)10-17(14-7-8-22(19,20)11-14)16(18)13-5-4-6-15(9-13)21-3/h4-6,9,12,14H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMKUUCWOSCXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide

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